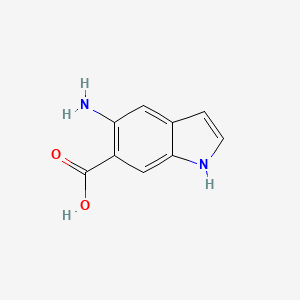
2-(3-Bromo-5-chloro-4-nitrophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-5-chloro-4-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6BrClNO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, chlorine, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-chloro-4-nitrophenyl)acetic acid typically involves the bromination, chlorination, and nitration of phenylacetic acid derivatives. One common method includes the bromination of 3-chloro-4-nitrophenylacetic acid using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-5-chloro-4-nitrophenyl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and nitro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetic acid moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms 2-(3-Bromo-5-chloro-4-aminophenyl)acetic acid.
Carboxylic Acids: Oxidation of the acetic acid moiety forms corresponding carboxylic acids.
Applications De Recherche Scientifique
2-(3-Bromo-5-chloro-4-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-5-chloro-4-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine substituents can enhance the compound’s reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromo-2-nitrophenyl)acetic acid
- 2-(3-Chloro-4-nitrophenyl)acetic acid
- 2-(3-Bromo-4-nitrophenyl)acetic acid
Uniqueness
2-(3-Bromo-5-chloro-4-nitrophenyl)acetic acid is unique due to the specific combination of bromine, chlorine, and nitro substituents on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H5BrClNO4 |
|---|---|
Poids moléculaire |
294.48 g/mol |
Nom IUPAC |
2-(3-bromo-5-chloro-4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrClNO4/c9-5-1-4(3-7(12)13)2-6(10)8(5)11(14)15/h1-2H,3H2,(H,12,13) |
Clé InChI |
MDJSFGLWPHTURI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Br)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12832895.png)

![N-(1-(2-Hydroxy-2-methylpropyl)-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12832913.png)


![4-Bromobicyclo[2.1.1]hexan-1-ol](/img/structure/B12832929.png)



![5-((1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methylene)-3-(2-fluorobenzyl)thiazolidine-2,4-dione](/img/structure/B12832967.png)


![2-Bromo-6-methylthiazolo[5,4-b]pyridine](/img/structure/B12832972.png)
